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Compound of Interest

N-(4-aminophenyl)-2,2-
Compound Name:
dimethylpropanamide

Cat. No.: B034827

Technical Guide: N-(4-aminophenyl)-2,2-
dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
characteristics of N-(4-aminophenyl)-2,2-dimethylpropanamide, a molecule of interest in
chemical and pharmaceutical research. Due to the limited availability of published experimental
data, this guide also outlines established synthetic protocols for analogous compounds,
providing a foundational framework for its preparation and characterization.

Core Molecular Identifiers

Identifier Value

IUPAC Name N-(4-aminophenyl)-2,2-dimethylpropanamide
CAS Number 104478-93-5[1]

Molecular Formula C11H16N20

Molecular Weight 192.26 g/mol

Physicochemical Properties
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Detailed experimental data on the physicochemical properties of N-(4-aminophenyl)-2,2-
dimethylpropanamide are not widely available in the public domain. The following table
presents computed property predictions, which can serve as estimates for experimental design.

Property Predicted Value Notes
] ] ) Expected to be a solid at room
Melting Point Data not available
temperature.
Boiling Point Data not available

Likely soluble in organic

solvents like methanol,
Solubility Data not available ethanol, DMSO, and DMF.

Solubility in water is expected

to be limited.

) The aniline amine group would
pKa Data not available ] o
be the primary basic site.

LogP Data not available

Synthesis Protocols

A definitive, peer-reviewed synthesis protocol for N-(4-aminophenyl)-2,2-
dimethylpropanamide is not readily available. However, based on standard organic chemistry
principles and published methods for analogous N-aryl amides, a reliable synthetic route can
be proposed. The most common approach involves a two-step process: the acylation of a
protected para-substituted aniline followed by deprotection or reduction.

Method 1: Acylation of p-Nitroaniline and Subsequent
Reduction

This is a widely used method for the synthesis of N-acyl-p-phenylenediamines.
Step 1: Synthesis of N-(4-nitrophenyl)-2,2-dimethylpropanamide

In this step, p-nitroaniline is acylated using pivaloyl chloride (2,2-dimethylpropanoyl chloride).

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b034827?utm_src=pdf-body
https://www.benchchem.com/product/b034827?utm_src=pdf-body
https://www.benchchem.com/product/b034827?utm_src=pdf-body
https://www.benchchem.com/product/b034827?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Reaction: p-Nitroaniline + Pivaloyl Chloride — N-(4-nitrophenyl)-2,2-dimethylpropanamide +
HCI

o Experimental Protocol (General):

o

Dissolve p-nitroaniline in a suitable anhydrous solvent such as dichloromethane (DCM),
tetrahydrofuran (THF), or pyridine at room temperature.

o Add a base, such as triethylamine or pyridine, to scavenge the HCI byproduct.

o Slowly add pivaloyl chloride to the reaction mixture, typically at 0 °C to control the
exothermic reaction.

o Allow the reaction to warm to room temperature and stir until completion, which can be
monitored by thin-layer chromatography (TLC).

o Upon completion, the reaction mixture is typically washed with water and brine, dried over
an anhydrous salt (e.g., Na2SO4 or MgSOa), and the solvent is removed under reduced
pressure.

o The crude product can be purified by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

The nitro group of N-(4-nitrophenyl)-2,2-dimethylpropanamide is reduced to an amine to yield
the final product.

e Reaction: N-(4-nitrophenyl)-2,2-dimethylpropanamide + Reducing Agent - N-(4-
aminophenyl)-2,2-dimethylpropanamide

o Experimental Protocol (General):

o Catalytic Hydrogenation: This is a clean and efficient method.

» Dissolve the nitro compound in a suitable solvent like ethanol, methanol, or ethyl
acetate.

» Add a catalyst, typically 10% Palladium on carbon (Pd/C).

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b034827?utm_src=pdf-body
https://www.benchchem.com/product/b034827?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» The reaction is carried out under a hydrogen atmosphere (using a balloon or a Parr
hydrogenator) until the starting material is consumed (monitored by TLC).

» Filter the reaction mixture through Celite to remove the catalyst.

» Evaporate the solvent to obtain the product.

o Metal/Acid Reduction: A classic method for nitro group reduction.
» Suspend the nitro compound in a solvent such as ethanol or water.

» Add a metal, such as iron powder, tin, or zinc, followed by an acid like acetic acid or
hydrochloric acid.

» Heat the reaction mixture, often to reflux, until the reaction is complete.

= After cooling, the mixture is typically basified to precipitate the metal hydroxides and the
product is extracted with an organic solvent.

» The organic layer is then dried and concentrated to yield the product.

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization
processes.

Step 1: Acylation

Pivaloyl Chioride

Acylation Reaction
(DCM, Base)

Rex

duction of Nitro Group
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Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b034827?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: General synthetic workflow for N-(4-aminophenyl)-2,2-dimethylpropanamide.
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Click to download full resolution via product page
Caption: Standard characterization workflow for the synthesized compound.

Spectroscopic Data (Predicted)

While experimental spectra are not available, the expected spectral characteristics can be
predicted based on the molecular structure.

e H NMR:

o

A singlet integrating to 9 protons for the tert-butyl group.

o

Two doublets in the aromatic region, each integrating to 2 protons, corresponding to the
para-substituted benzene ring.

o

A broad singlet for the NHz protons.

[¢]

A singlet for the amide NH proton.
e 13C NMR:
o A quaternary carbon for the tert-butyl group.
o A signal for the methyl carbons of the tert-butyl group.

o Four signals for the aromatic carbons.
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o A signal for the carbonyl carbon of the amide.

e IR Spectroscopy:
o N-H stretching vibrations for the primary amine and the secondary amide.
o C=0 stretching vibration for the amide carbonyl group.
o Aromatic C-H and C=C stretching vibrations.

e Mass Spectrometry:

o The molecular ion peak (M*) would be expected at m/z = 192.26.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the specific biological activities or the
involvement of N-(4-aminophenyl)-2,2-dimethylpropanamide in any signaling pathways.
Researchers are encouraged to perform biological screening to explore its potential therapeutic
applications.

Conclusion

N-(4-aminophenyl)-2,2-dimethylpropanamide is a compound with potential for further
investigation in medicinal chemistry and materials science. This guide provides a foundational
understanding of its synthesis and predicted characteristics. It is imperative that future work
focuses on the experimental validation of these properties and the exploration of its biological
profile. The detailed protocols and workflows presented herein are intended to facilitate such
research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [physical and chemical characteristics of N-(4-
aminophenyl)-2,2-dimethylpropanamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b034827#physical-and-chemical-characteristics-of-n-
4-aminophenyl-2-2-dimethylpropanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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